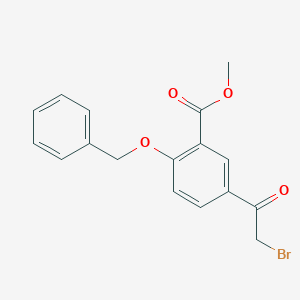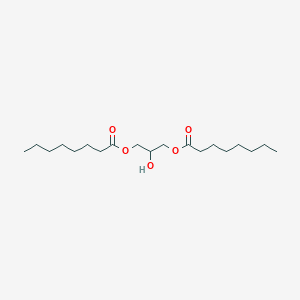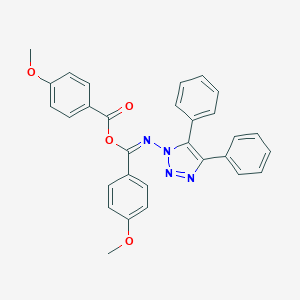
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as MDBT and has been used in various studies to investigate its mechanism of action and potential applications in different fields.
Mechanism Of Action
MDBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters in the brain and are involved in the progression of Alzheimer's disease. MDBT has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.
Biochemical And Physiological Effects
MDBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. MDBT has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
MDBT has several advantages for lab experiments, including its high solubility in organic solvents and its ability to form stable complexes with certain metal ions. However, its synthesis method can be complex and time-consuming, and its stability can be affected by factors such as pH and temperature.
Future Directions
There are several future directions for MDBT research. One potential application is in the development of new drug delivery systems, as MDBT has been shown to form stable complexes with certain metal ions. MDBT may also have potential applications in the development of new materials and organic semiconductors. Further investigation is needed to fully understand the mechanism of action of MDBT and its potential use in cancer treatment and imaging.
Synthesis Methods
MDBT can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl azide to form 4-methoxybenzoic acid azide. This intermediate is then reacted with 4,5-diphenyl-1H-1,2,3-triazole to form MDBT.
Scientific Research Applications
MDBT has been used in various scientific research studies due to its unique properties. It has been investigated for its potential applications in drug delivery systems, as well as in the development of new materials and organic semiconductors. MDBT has also been studied for its potential use in cancer treatment and imaging.
properties
CAS RN |
19226-34-7 |
|---|---|
Product Name |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
Molecular Formula |
C30H24N4O4 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(E)-N-(4,5-diphenyltriazol-1-yl)-C-(4-methoxyphenyl)carbonimidoyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H24N4O4/c1-36-25-17-13-23(14-18-25)29(38-30(35)24-15-19-26(37-2)20-16-24)32-34-28(22-11-7-4-8-12-22)27(31-33-34)21-9-5-3-6-10-21/h3-20H,1-2H3/b32-29+ |
InChI Key |
VGZYMOPOSDLUMM-UUDCSCGESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\N2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/OC(=O)C5=CC=C(C=C5)OC |
SMILES |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC |
synonyms |
4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



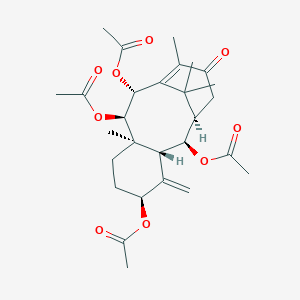
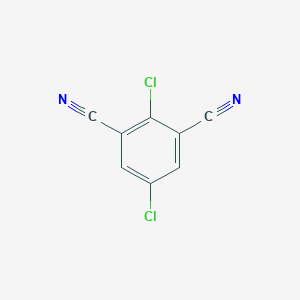
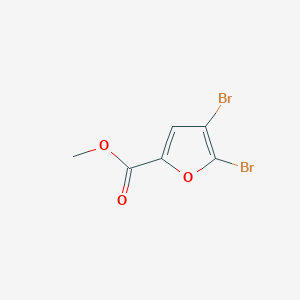
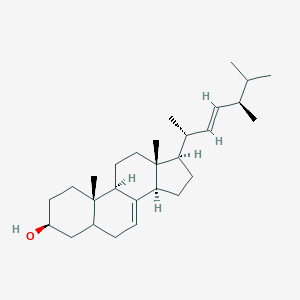
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
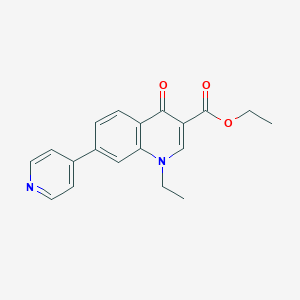
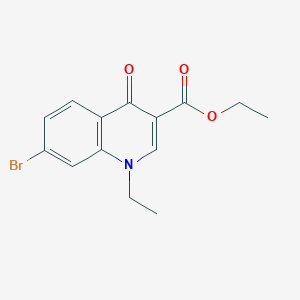
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
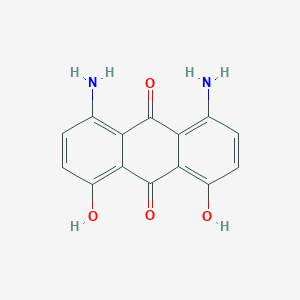
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
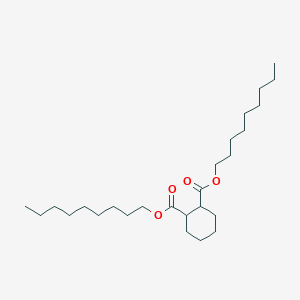
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
